N-(4-Fluorophenyl)-2-sulfanylbenzamide
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Overview
Description
N-(4-Fluorophenyl)-2-sulfanylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 4-fluorophenyl group and a sulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-sulfanylbenzamide typically involves the reaction of 4-fluoroaniline with 2-mercaptobenzoic acid. The process can be summarized as follows:
Step 1: 4-Fluoroaniline is reacted with 2-mercaptobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the amide bond.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenyl)-2-sulfanylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-methylbenzamide
- N-(4-Fluorophenyl)-2-chlorobenzamide
- N-(4-Fluorophenyl)-2-hydroxybenzamide
Uniqueness
N-(4-Fluorophenyl)-2-sulfanylbenzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for medicinal chemistry research.
Properties
CAS No. |
628702-17-0 |
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Molecular Formula |
C13H10FNOS |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H10FNOS/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17/h1-8,17H,(H,15,16) |
InChI Key |
SEJKVQMTTRLJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)S |
Origin of Product |
United States |
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